N-Benzyl-3-methylpyridin-2-amine
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Overview
Description
N-Benzyl-3-methylpyridin-2-amine is an organic compound that belongs to the class of heterocyclic amines It features a pyridine ring substituted with a benzyl group at the nitrogen atom and a methyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-3-methylpyridin-2-amine typically involves the alkylation of 3-methylpyridin-2-amine with benzyl halides. A common method includes the use of benzyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reactant flow rates, is common. Catalysts may also be employed to improve reaction rates and selectivity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like potassium carbonate.
Major Products:
Oxidation: this compound N-oxide.
Reduction: this compound derivatives with reduced functional groups.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
N-Benzyl-3-methylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of N-Benzyl-3-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances its lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can interact with target proteins, modulating their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-Benzylpyridin-2-amine: Lacks the methyl group at the third position, which may affect its biological activity and chemical reactivity.
3-Methylpyridin-2-amine: Lacks the benzyl group, resulting in different physicochemical properties and applications.
N-Benzyl-4-methylpyridin-2-amine: The methyl group is at the fourth position, which can lead to different steric and electronic effects.
Uniqueness: N-Benzyl-3-methylpyridin-2-amine is unique due to the specific positioning of the benzyl and methyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
N-benzyl-3-methylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-11-6-5-9-14-13(11)15-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCXCNVRQSUDTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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